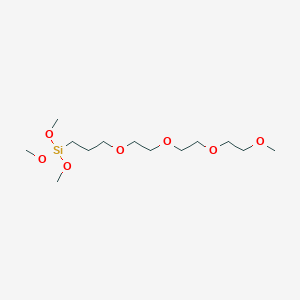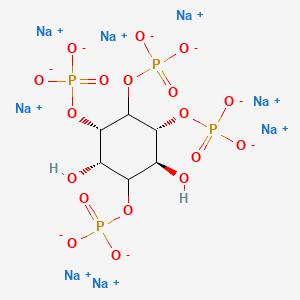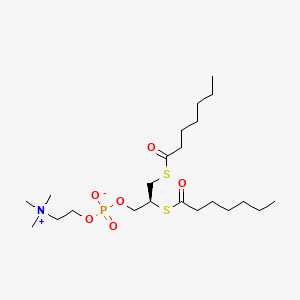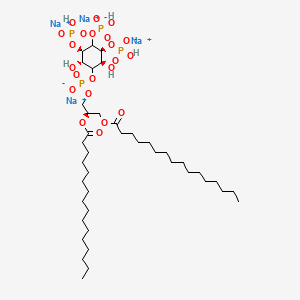
Métabolite de JWH 073 N-(4-hydroxybutyl)
Vue d'ensemble
Description
Le métabolite de JWH 073 N-(4-hydroxybutyl) est un métabolite urinaire important du cannabinoïde synthétique JWH 073. Ce composé est caractérisé par la monohydroxylation de la chaîne N-alkyle. Il est principalement utilisé dans la recherche et les applications médico-légales pour étudier le métabolisme et les effets des cannabinoïdes synthétiques .
Applications De Recherche Scientifique
JWH 073 N-(4-hydroxybutyl) metabolite is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of synthetic cannabinoids.
Biology: To understand the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: To investigate the potential therapeutic applications and toxicological effects of synthetic cannabinoids.
Forensic Science: To detect and analyze the presence of synthetic cannabinoids in biological samples.
Mécanisme D'action
Target of Action
The primary target of JWH 073 N-(4-hydroxybutyl) metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes.
Mode of Action
JWH 073 N-(4-hydroxybutyl) metabolite acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB1 receptor and activates it, leading to a series of biochemical reactions.
Analyse Biochimique
Biochemical Properties
The JWH 073 N-(4-hydroxybutyl) metabolite interacts with the central cannabinoid (CB 1) receptor . The binding values for the CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively . This interaction with the cannabinoid receptors indicates its role in biochemical reactions involving these receptors.
Metabolic Pathways
The JWH 073 N-(4-hydroxybutyl) metabolite is involved in metabolic pathways characterized by monohydroxylation of the N-alkyl chain
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du métabolite de JWH 073 N-(4-hydroxybutyl) implique l'hydroxylation de la chaîne N-alkyle de JWH 073. Ce processus peut être réalisé par diverses réactions chimiques, notamment des réactions d'oxydation utilisant des réactifs et des catalyseurs spécifiques. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer l'hydroxylation sélective de la chaîne N-alkyle .
Méthodes de production industrielle
La production industrielle du métabolite de JWH 073 N-(4-hydroxybutyl) n'est généralement pas rapportée en raison de son utilisation principale dans la recherche et les applications médico-légales. les méthodes de synthèse utilisées en laboratoire peuvent être adaptées à la production industrielle si nécessaire. Cela impliquerait d'optimiser les conditions réactionnelles et d'utiliser de plus grandes quantités de réactifs et de catalyseurs .
Analyse Des Réactions Chimiques
Types de réactions
Le métabolite de JWH 073 N-(4-hydroxybutyl) subit diverses réactions chimiques, notamment :
Oxydation : La réaction principale impliquée dans sa synthèse.
Réduction : Potentiellement utilisée pour modifier le groupe hydroxyle.
Substitution : Réactions impliquant le remplacement de groupes fonctionnels sur la molécule.
Réactifs et conditions courants
Agents oxydants : Utilisés pour l'hydroxylation de la chaîne N-alkyle.
Agents réducteurs : Utilisés pour modifier le groupe hydroxyle si nécessaire.
Catalyseurs : Utilisés pour améliorer les vitesses de réaction et la sélectivité.
Principaux produits formés
Le principal produit formé par l'oxydation du JWH 073 est le métabolite de JWH 073 N-(4-hydroxybutyl). D'autres réactions peuvent conduire à la formation de divers dérivés en fonction des réactifs et des conditions utilisés .
Applications de la recherche scientifique
Le métabolite de JWH 073 N-(4-hydroxybutyl) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : Pour étudier les propriétés chimiques et les réactions des cannabinoïdes synthétiques.
Biologie : Pour comprendre les voies métaboliques et les effets biologiques des cannabinoïdes synthétiques.
Médecine : Pour enquêter sur les applications thérapeutiques potentielles et les effets toxicologiques des cannabinoïdes synthétiques.
Sciences médico-légales : Pour détecter et analyser la présence de cannabinoïdes synthétiques dans des échantillons biologiques.
Mécanisme d'action
Le mécanisme d'action du métabolite de JWH 073 N-(4-hydroxybutyl) implique son interaction avec les récepteurs cannabinoïdes dans le corps. Il agit comme un agoniste du récepteur cannabinoïde central (CB1) et du récepteur cannabinoïde périphérique (CB2). La liaison de ce métabolite à ces récepteurs entraîne divers effets physiologiques, notamment des modifications de la libération de neurotransmetteurs et une modulation de la perception de la douleur .
Comparaison Avec Des Composés Similaires
Composés similaires
JWH 015 : Un autre cannabinoïde synthétique de structure similaire.
JWH 018 : Un composé étroitement apparenté avec des voies métaboliques similaires.
JWH 073 : Le composé parent dont le métabolite de JWH 073 N-(4-hydroxybutyl) est dérivé.
Unicité
Le métabolite de JWH 073 N-(4-hydroxybutyl) est unique en raison de son motif d'hydroxylation spécifique sur la chaîne N-alkyle. Cette modification influence considérablement sa stabilité métabolique et son interaction avec les récepteurs cannabinoïdes, ce qui en fait un composé précieux pour la recherche et les études médico-légales .
Propriétés
IUPAC Name |
[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVDFAPDNJBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016345 | |
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-14-3 | |
| Record name | [1-(4-Hydroxybutyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)







![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)



